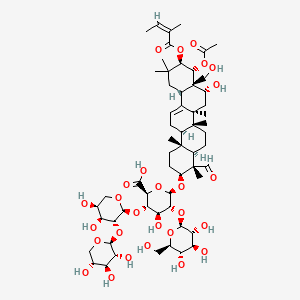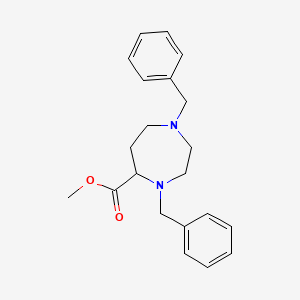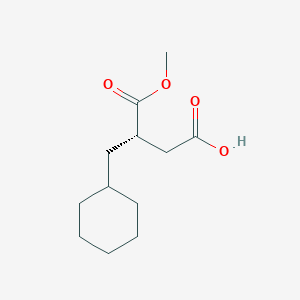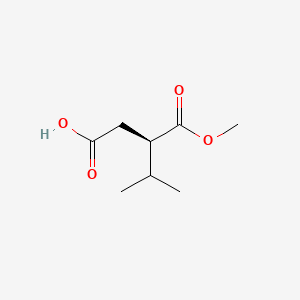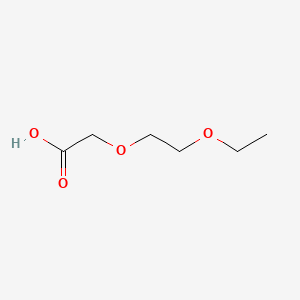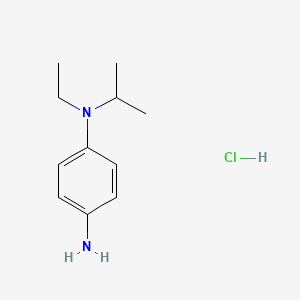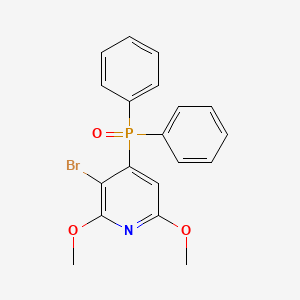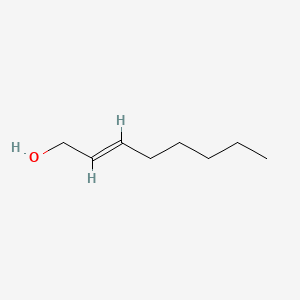
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is also known by its synonyms, trans-4-(Cbz-amino)cyclohexanecarboxylic Acid and trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid . This compound is characterized by its crystalline form and a melting point of 217°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid typically involves the protection of the amino group with a carbobenzoxy (Cbz) group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with a purity of over 96.0% as determined by HPLC .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the carbobenzoxy protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. It serves as a protected amino acid derivative in peptide synthesis.
Biology: In biological research, this compound can be used to study the effects of amino acid modifications on protein function and structure. It may also be used in the development of enzyme inhibitors.
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzoxy group serves as a protecting group, which can be removed under specific conditions to reveal the active amine functionality. This allows the compound to participate in various biochemical pathways and exert its effects.
Comparison with Similar Compounds
- trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid
- trans-4-(Cbz-amino)cyclohexanecarboxylic Acid
Uniqueness: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is unique due to its specific structural features, such as the trans configuration and the presence of both carbobenzoxy and carboxylic acid groups. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
220851-34-3 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) |
InChI Key |
ZVMICQYOGWAOSU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




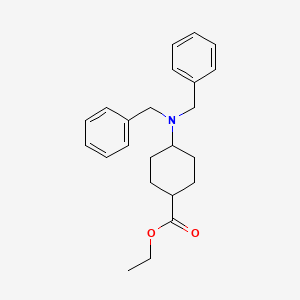
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)

